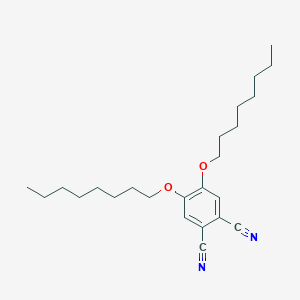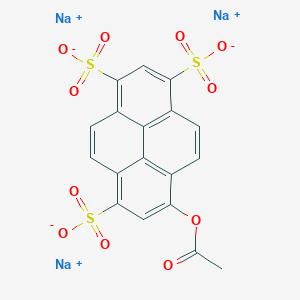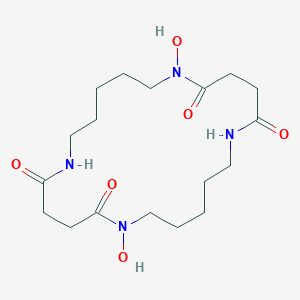silyl CAS No. 121398-92-3](/img/structure/B55129.png)
[4-(Chlorocarbonyl)phenyl](dimethyl)silyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Chlorocarbonyl)phenyl](dimethyl)silyl, also known as CCPDS, is a chemical compound that has gained popularity in scientific research due to its unique properties. CCPDS is a silylating agent that is commonly used in organic synthesis. It is a highly reactive reagent that can modify various functional groups in organic molecules.
科学研究应用
[4-(Chlorocarbonyl)phenyl](dimethyl)silyl has various applications in scientific research, including organic synthesis, material science, and drug discovery. In organic synthesis, [4-(Chlorocarbonyl)phenyl](dimethyl)silyl is used as a silylating agent to protect functional groups such as alcohols, amines, and carboxylic acids. It can also be used to introduce silyl groups into organic molecules, which can improve their stability and reactivity.
In material science, [4-(Chlorocarbonyl)phenyl](dimethyl)silyl is used to modify the surface properties of materials such as glass, silicon, and metal oxides. It can form a self-assembled monolayer on the surface of these materials, which can improve their properties such as adhesion, wettability, and biocompatibility.
In drug discovery, [4-(Chlorocarbonyl)phenyl](dimethyl)silyl is used to modify the structure of small molecules to improve their pharmacological properties such as solubility, bioavailability, and selectivity. [4-(Chlorocarbonyl)phenyl](dimethyl)silyl can be used to introduce silyl groups into drugs, which can improve their stability and absorption in the body.
作用机制
The mechanism of action of [4-(Chlorocarbonyl)phenyl](dimethyl)silyl is based on the reactivity of the silyl group. The silyl group can react with various functional groups in organic molecules such as alcohols, amines, and carboxylic acids. The reaction is carried out under mild conditions, and the product obtained is stable and can be easily purified. The silyl group can also form a self-assembled monolayer on the surface of materials, which can improve their properties such as adhesion, wettability, and biocompatibility.
生化和生理效应
[4-(Chlorocarbonyl)phenyl](dimethyl)silyl has no known biochemical and physiological effects on living organisms. It is a chemical reagent that is used in scientific research and has no medical applications. [4-(Chlorocarbonyl)phenyl](dimethyl)silyl should be handled with care due to its high reactivity and potential hazards.
实验室实验的优点和局限性
The advantages of using [4-(Chlorocarbonyl)phenyl](dimethyl)silyl in lab experiments include its high reactivity, versatility, and ease of purification. [4-(Chlorocarbonyl)phenyl](dimethyl)silyl can modify various functional groups in organic molecules and can form a self-assembled monolayer on the surface of materials. The product obtained is stable and can be easily purified by distillation or chromatography.
The limitations of using [4-(Chlorocarbonyl)phenyl](dimethyl)silyl in lab experiments include its potential hazards, high reactivity, and cost. [4-(Chlorocarbonyl)phenyl](dimethyl)silyl should be handled with care due to its potential hazards such as flammability, toxicity, and corrosiveness. The high reactivity of [4-(Chlorocarbonyl)phenyl](dimethyl)silyl can also lead to side reactions and unwanted products. [4-(Chlorocarbonyl)phenyl](dimethyl)silyl is also a relatively expensive reagent, which can limit its use in large-scale experiments.
未来方向
There are various future directions for the use of [4-(Chlorocarbonyl)phenyl](dimethyl)silyl in scientific research. One direction is the development of new silylating agents that are more selective and efficient than [4-(Chlorocarbonyl)phenyl](dimethyl)silyl. Another direction is the use of [4-(Chlorocarbonyl)phenyl](dimethyl)silyl in the modification of biomolecules such as proteins and nucleic acids. [4-(Chlorocarbonyl)phenyl](dimethyl)silyl can introduce silyl groups into these biomolecules, which can improve their stability and reactivity. The use of [4-(Chlorocarbonyl)phenyl](dimethyl)silyl in the modification of materials such as polymers and nanoparticles is also a promising direction for future research. [4-(Chlorocarbonyl)phenyl](dimethyl)silyl can modify the surface properties of these materials, which can improve their properties such as biocompatibility and drug delivery.
合成方法
[4-(Chlorocarbonyl)phenyl](dimethyl)silyl can be synthesized by reacting [4-(chlorocarbonyl)phenyl]magnesium bromide with dimethylchlorosilane. The reaction is carried out in anhydrous conditions and requires careful handling due to the high reactivity of the reagents. The product obtained is a colorless liquid that can be purified by distillation or chromatography.
属性
CAS 编号 |
121398-92-3 |
|---|---|
产品名称 |
[4-(Chlorocarbonyl)phenyl](dimethyl)silyl |
分子式 |
C9H10ClOSi |
分子量 |
197.71 g/mol |
InChI |
InChI=1S/C9H10ClOSi/c1-12(2)8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3 |
InChI 键 |
GGJDYRFRKNSKJC-UHFFFAOYSA-N |
SMILES |
C[Si](C)C1=CC=C(C=C1)C(=O)Cl |
规范 SMILES |
C[Si](C)C1=CC=C(C=C1)C(=O)Cl |
同义词 |
Benzoyl chloride, 4-(dimethylsilyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



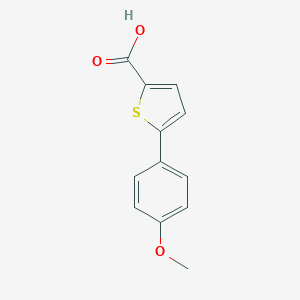
![5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine](/img/structure/B55048.png)
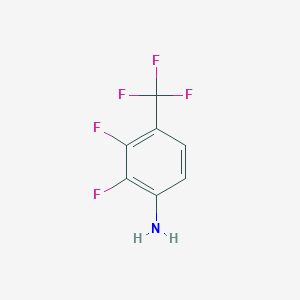
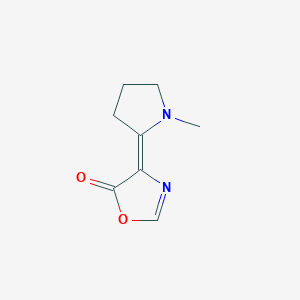
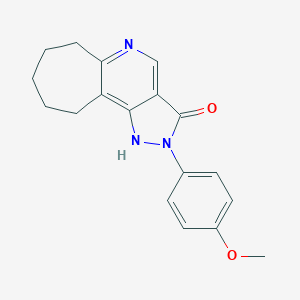
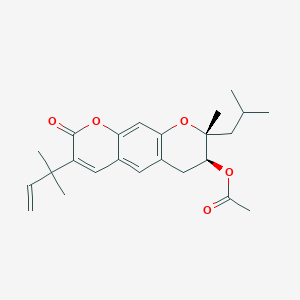
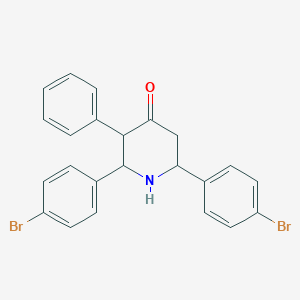
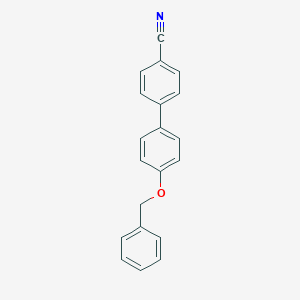
![2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol](/img/structure/B55061.png)

